Product packaging for (1S,2R)-2-phenylcyclopentan-1-ol(Cat. No.:CAS No. 38805-89-9)

(1S,2R)-2-phenylcyclopentan-1-ol

Cat. No.: B2877790
CAS No.: 38805-89-9
M. Wt: 162.232
InChI Key: GKYMKMKCZAPNTK-MNOVXSKESA-N
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Description

Significance of Enantiomerically Pure Alcohols in Asymmetric Synthesis

Enantiomerically pure alcohols are indispensable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. nih.govrsc.org Their importance stems from the fact that the biological activity of many drugs and natural products is often associated with a single enantiomer. The other enantiomer may be inactive or, in some cases, exhibit undesirable or even harmful effects. Consequently, the ability to synthesize molecules in an enantiomerically pure form is a critical aspect of modern drug development and fine chemical production. wikipedia.orgepfl.chepfl.ch

The utility of enantiomerically pure alcohols in asymmetric synthesis is multifaceted. They can serve as:

Chiral starting materials: Incorporating a stereocenter from an readily available chiral alcohol into a synthetic route.

Chiral auxiliaries: Temporarily attached to a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. wikipedia.orgepfl.chepfl.ch

Chiral ligands: Coordinated to a metal catalyst to create a chiral environment that promotes enantioselectivity in a catalytic reaction.

The demand for enantiomerically pure alcohols has spurred the development of numerous synthetic strategies, including asymmetric reduction of prochiral ketones, enzymatic resolutions, and the use of the chiral pool. nih.govrsc.org

Overview of Cyclopentanol (B49286) Derivatives as Chiral Scaffolds

Cyclopentane (B165970) rings are prevalent structural motifs in a wide array of natural products and biologically active compounds. Consequently, chiral cyclopentanol derivatives have garnered significant attention as versatile chiral scaffolds in organic synthesis. acs.orgorganic-chemistry.org Their rigid five-membered ring structure provides a well-defined conformational framework, which is advantageous for inducing stereoselectivity in chemical transformations.

The strategic placement of substituents on the cyclopentane ring allows for fine-tuning of the steric and electronic properties of the scaffold, enabling precise control over the stereochemical course of a reaction. Chiral cyclopentenones, for instance, are valuable precursors in the asymmetric synthesis of various target molecules due to the diverse chemical modifications possible at the enone functional group. researchgate.net The development of methods for the enantioselective and asymmetric synthesis of cyclopentenones, including chemical and enzymatic resolutions, has further expanded the utility of these chiral scaffolds. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B2877790 (1S,2R)-2-phenylcyclopentan-1-ol CAS No. 38805-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-2-phenylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYMKMKCZAPNTK-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis Methodologies for 1s,2r 2 Phenylcyclopentan 1 Ol

Strategies for Enantioenriched (1S,2R)-2-phenylcyclopentan-1-ol Synthesis

The creation of enantioenriched this compound can be approached through several distinct synthetic strategies. These include the asymmetric reduction of a prochiral ketone, the use of chiral auxiliaries to direct stereochemistry, the application of enantioselective catalytic methods, and the separation of enantiomers through kinetic resolution.

Asymmetric Reduction Approaches

Asymmetric reduction of the prochiral ketone 2-phenylcyclopentanone is a direct route to obtaining enantioenriched 2-phenylcyclopentan-1-ol. This method involves the use of chiral reducing agents or catalysts that preferentially form one enantiomer over the other. For instance, baker's yeast reduction of β-ketoesters has been utilized to produce the precursor to (1S,2R)-2-aminocyclopentan-1-ol, which can then be converted to the target compound. nih.gov The choice of reducing system and reaction conditions can significantly influence the diastereoselectivity and enantioselectivity of the reduction, with factors like the steric bulk of substituents playing a key role. researchgate.net

Chiral Auxiliary-Mediated Routes

Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis. For example, oxazolidinones, popularized by David A. Evans, and pseudoephedrine have been effectively used as chiral auxiliaries in various transformations, including alkylation and aldol (B89426) reactions, to set stereocenters with high diastereoselectivity. wikipedia.orgharvard.edu The auxiliary guides the approach of reagents to one face of the molecule, leading to the preferential formation of one stereoisomer. researchgate.net After the reaction, the auxiliary can often be recovered and reused. nih.gov

Enantioselective Catalytic Methods

Enantioselective catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis.

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.orgalfa-chemistry.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand and a stoichiometric co-oxidant. organic-chemistry.orgharvard.edu While directly producing a diol, this method can be adapted to synthesize analogs or precursors to the target alcohol. The choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) determines which enantiomer of the diol is formed. organic-chemistry.orgalfa-chemistry.com The reaction is known for its high enantioselectivity across a broad range of substrates. acsgcipr.orgmdpi.com

Asymmetric alkylation and cross-coupling reactions are fundamental carbon-carbon bond-forming reactions that can be rendered enantioselective. In the context of synthesizing this compound, these methods could be used to introduce the phenyl group or other substituents in a stereocontrolled manner. For example, palladium-catalyzed cross-coupling reactions have been used in the stereoselective synthesis of α-disubstituted cyclopentanones, which are precursors to the target alcohol. sci-hub.ru The use of chiral ligands in these reactions is crucial for achieving high enantioselectivity. acs.org Asymmetric alkylation, often mediated by chiral auxiliaries, allows for the diastereoselective introduction of alkyl groups. nih.govresearchgate.net

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture of chiral molecules by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used enzymes for the kinetic resolution of alcohols and amines through acylation reactions. rsc.orgunits.it For instance, the kinetic resolution of racemic trans-2-phenylcyclopentanamine has been achieved with high efficiency using CALB-catalyzed aminolysis. units.it Similarly, the kinetic resolution of racemic 2-aryl cyclohexanols has been demonstrated, showcasing the potential of this technique for obtaining enantioenriched cyclic alcohols. amazonaws.com

Data on Stereoselective Synthesis Methodologies

MethodKey Reagents/CatalystsSubstrateProduct(s)Diastereomeric/Enantiomeric ExcessReference(s)
Asymmetric Alkylation (4R,5S)-cyclopentano[d]oxazolidin-2-one (chiral auxiliary), various aldehydesN-acylated oxazolidinoneβ-hydroxy acids>99% de nih.gov
Kinetic Resolution Candida antarctica lipase B (CALB)(±)-trans-2-phenylcyclopentanamine(R)-amine and (S)-amideE > 200 units.it
Asymmetric Dihydroxylation AD-mix-β [(DHQD)2PHAL]α,β-unsaturated esterDiol98% ee mdpi.com
Asymmetric Cross-Coupling Pd(PPh3)4Allenylcyclobutanol and aryl iodideα-disubstituted cyclopentanone97:3 dr sci-hub.ru
Enzyme-Catalyzed Resolutions (e.g., Lipase-mediated processes)

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on one enantiomer at a significantly higher rate than the other.

Lipases, such as Candida antarctica lipase B (CALB), are frequently employed for the resolution of racemic alcohols through enantioselective acylation or hydrolysis. units.italmacgroup.com In the case of 2-phenylcyclopentanol, a racemic mixture of the trans and cis isomers can be subjected to lipase-catalyzed acylation. For instance, the enzyme may selectively acylate the (1R,2S)-enantiomer, leaving the (1S,2R)-enantiomer unreacted and thus enriched.

Research has shown that the choice of acyl donor and solvent can significantly influence the efficiency and enantioselectivity of the resolution. units.it For example, the use of specific acyl donors can enhance the enantiomeric ratio (E value), a measure of the enzyme's selectivity. units.it A high E value is crucial for obtaining products with high enantiomeric excess (ee).

The resolution of (±)-trans- and (±)-cis-2-phenylcyclopentanamine has been effectively achieved through CALB-catalyzed aminolysis reactions, yielding all stereoisomers with high enantiomeric excess (>97%). units.it This highlights the versatility of lipase-catalyzed resolutions in preparing enantiomerically pure cyclopentane (B165970) derivatives.

Table 1: Lipase-Catalyzed Resolution of 2-Phenylcyclopentanol Derivatives

EnzymeSubstrateAcyl DonorSolventProductEnantiomeric Excess (ee)Reference
Candida antarctica lipase B (CALB)(±)-trans-2-phenylcyclopentanamineEthyl acetateButOMe(1S,2R)-1-amine>99% units.it
Candida antarctica lipase B (CALB)(±)-cis-2-phenylcyclopentanamine(±)-1-phenylethyl methoxyacetateButOMe(1S,2S)-2-amine>99% units.it
Pseudomonas fluorescens lipaseRacemic trans-2-phenylcyclohexyl chloroacetate-Phosphate buffer(−)-(1R,2S)-trans-2-phenylcyclohexanol98.4% orgsyn.org
Chemical Kinetic Resolutions

Chemical kinetic resolution offers an alternative to enzymatic methods for separating enantiomers. wikipedia.org This approach utilizes chiral, non-enzymatic catalysts to achieve differential reaction rates between the enantiomers of a racemic substrate. nih.gov While less common than enzymatic resolutions for alcohols, several effective methods have been developed. wikipedia.org

For the kinetic resolution of secondary alcohols, chiral acylation catalysts have been developed. These catalysts can selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol with high enantiomeric purity. The success of these resolutions often depends on the structure of the substrate and the catalyst, as well as the reaction conditions.

While specific examples for the direct chemical kinetic resolution of this compound are not extensively detailed in the provided search results, the principles of this methodology are well-established. For instance, chiral phosphine (B1218219) catalysts have been used in the kinetic resolution of other cyclic secondary alcohols.

Precursor Design and Stereocontrol in Cyclopentane Ring Formation

The stereochemistry of this compound can also be established through the stereocontrolled synthesis of its cyclopentane ring. This involves designing precursors and employing reactions that allow for precise control over the formation of the desired stereocenters.

The Nazarov cyclization is a powerful acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones. wikipedia.orgyoutube.com This reaction proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation. wikipedia.org The resulting cyclopentenone can then be further functionalized to yield the desired 2-phenylcyclopentan-1-ol.

The stereochemical outcome of the Nazarov cyclization can be influenced by the substitution pattern of the divinyl ketone precursor. wikipedia.org By strategically placing substituents, it is possible to direct the cyclization to favor the formation of a specific diastereomer. Modern variations of the Nazarov cyclization, including silicon-directed and organocatalytic asymmetric versions, offer enhanced control over the reaction's stereoselectivity. wikipedia.orgorganic-chemistry.org

Other cyclization strategies for forming cyclopentane rings include radical cyclizations and transition-metal-catalyzed processes. organic-chemistry.orglibretexts.org For instance, the reaction of unsaturated oxyallyl cations with a tethered alkene can lead to the formation of vinylcyclopentane (B1346689) derivatives with moderate to excellent stereoselectivity. researchgate.net

Achieving the desired (1S,2R) stereochemistry requires careful control during the ring-forming process. The relative stereochemistry of substituents on the cyclopentane ring is often dictated by the transition state of the cyclization reaction. nih.gov

For example, in radical cyclizations, the formation of a five-membered ring is often kinetically favored, and the stereochemistry can be influenced by the conformation of the transition state. libretexts.org Similarly, in metal-catalyzed domino sequences, the diastereoselectivity can be driven by the minimization of steric interactions in the transition state, leading to the preferential formation of one stereoisomer. nih.gov

The stereochemistry of a 1,3-disubstituted cyclopentane unit has been shown to have a significant impact on the supramolecular self-assembling properties of certain molecules, underscoring the importance of precise stereochemical control. acs.org

Divergent Synthesis of Stereoisomers and Related Analogs

A divergent synthetic strategy allows for the preparation of multiple stereoisomers and analogs from a common intermediate. This approach is highly efficient for exploring the structure-activity relationships of a particular molecular scaffold.

Starting from a common precursor, it is possible to access all stereoisomers of a target molecule by employing different stereoselective reactions or by manipulating protecting groups. For example, a stereodivergent synthesis of all stereoisomers of the natural product centrolobine (B73297) was achieved from a common precursor through key steps including an enantioselective allylation and a Heck reaction. nih.gov The final deprotection conditions determined whether the cis or trans configured products were obtained. nih.gov

This strategy can be applied to the synthesis of the various stereoisomers of 2-phenylcyclopentan-1-ol. By starting with a suitable achiral or racemic precursor, different stereoselective transformations can be employed to generate each of the possible stereoisomers. This allows for a comprehensive investigation of how the stereochemistry of the phenyl and hydroxyl groups influences the properties and potential applications of the molecule.

1s,2r 2 Phenylcyclopentan 1 Ol As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Design Principles for (1S,2R)-2-phenylcyclopentan-1-ol Derived Chiral Auxiliaries

The efficacy of a chiral auxiliary is intrinsically linked to its structural attributes, which dictate the stereochemical outcome of a reaction. The design of auxiliaries derived from the this compound scaffold is guided by principles that aim to create a sterically and electronically biased environment around the reaction center.

Conformationally Constrained Cyclic Aminoalcohols as Chiral Templates

Conformationally constrained cyclic amino alcohols are highly sought after as chiral templates in asymmetric synthesis. Current time information in Bangalore, IN.nih.gov Their rigid frameworks reduce the number of possible transition state conformations, leading to more predictable and often higher levels of stereoselectivity. nih.gov The development of chiral auxiliaries that are not derived from the natural amino acid pool offers the advantage of tailoring structural properties and conformational rigidities for specific asymmetric transformations. Current time information in Bangalore, IN.

A prominent example that illustrates this principle is the use of (1S,2R)-2-aminocyclopentan-1-ol, a close structural analog of this compound. This amino alcohol can be conveniently synthesized from commercially available ethyl 2-oxocyclopentanecarboxylate. Current time information in Bangalore, IN. It serves as a precursor to the conformationally constrained oxazolidinone, (4R,5S)-cyclopentano[d]oxazolidin-2-one. This oxazolidinone has proven to be a highly effective chiral auxiliary in asymmetric alkylation and syn-aldol reactions, affording products with excellent diastereofacial selectivities. Current time information in Bangalore, IN. The predictable stereochemical outcomes are a direct result of the rigid bicyclic system, which effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Ligand Design Based on the this compound Scaffold

The this compound scaffold is not only a precursor for chiral auxiliaries but also a valuable building block for the synthesis of chiral ligands for asymmetric catalysis. nih.govnih.gov The development of novel chiral ligands is crucial for advancing asymmetric catalysis, as the ligand structure dictates the stereochemical environment of the metal center, thereby influencing the enantioselectivity of the catalyzed reaction. nih.govsioc-journal.cn

The synthesis of chiral ligands often involves the transformation of the amino alcohol functionality into coordinating groups such as oxazolines or phosphines. For instance, C2-symmetric bis(oxazoline) ligands, which are widely used in a variety of catalytic asymmetric reactions, can be synthesized from chiral amino alcohols. nih.gov A well-established procedure involves the condensation of a chiral amino alcohol, such as (1R,2S)-(+)-cis-1-amino-2-indanol (a structural analog of the cyclopentane (B165970) system), with a dicarboxylate derivative to form a bis(oxazoline) ligand. nih.gov This modular approach allows for the synthesis of a library of ligands with varying steric and electronic properties by modifying the backbone of the amino alcohol or the linking group. The resulting ligands can then be complexed with various metal precursors to generate chiral Lewis acid catalysts for a range of asymmetric transformations.

Applications in Carbon-Carbon Bond Forming Reactions

The true measure of a chiral auxiliary's utility lies in its successful application in stereoselective bond-forming reactions. Derivatives of this compound have demonstrated their effectiveness in several key carbon-carbon bond-forming reactions, consistently delivering high levels of stereocontrol.

Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental method for the construction of chiral centers. The (4R,5S)-cyclopentano[d]oxazolidin-2-one, derived from (1S,2R)-2-aminocyclopentan-1-ol, has been shown to be a highly effective chiral auxiliary for this purpose. Current time information in Bangalore, IN. N-acylation of the oxazolidinone followed by deprotonation generates a chiral enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity, as the bulky cyclopentyl ring effectively blocks one face of the enolate.

The utility of this chiral auxiliary is highlighted by the high diastereoselectivity and yields obtained in alkylation reactions with various alkyl halides. After the alkylation step, the chiral auxiliary can be cleaved to afford the desired chiral carboxylic acid, and the auxiliary itself can often be recovered and reused. Current time information in Bangalore, IN.

Table 1: Asymmetric Alkylation using a (1S,2R)-2-aminocyclopentan-1-ol Derived Chiral Auxiliary

EntryElectrophileProductDiastereomeric Excess (de)Yield (%)
1Benzyl bromideN-Benzylated oxazolidinone>99%90
2Allyl bromideN-Allylated oxazolidinone>99%85
3Ethyl iodideN-Ethylated oxazolidinone>99%88

Data sourced from a study on a (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary. Current time information in Bangalore, IN.

Asymmetric Aldol (B89426) Reactions (e.g., Syn-Aldol Reactions)

The aldol reaction is one of the most powerful tools for carbon-carbon bond formation, and its asymmetric variant provides access to enantiomerically enriched β-hydroxy carbonyl compounds, which are common motifs in natural products. nih.govresearchgate.net The chiral oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol also excels as an auxiliary in asymmetric syn-aldol reactions. Current time information in Bangalore, IN.

The reaction of the boron enolate of the N-acylated oxazolidinone with various aldehydes proceeds with excellent diastereofacial selectivity to afford the syn-aldol adducts. Current time information in Bangalore, IN. The stereochemical outcome is rationalized by the Zimmerman-Traxler model, where the reaction proceeds through a chair-like six-membered transition state. harvard.edu The rigid conformation of the chiral auxiliary dictates the facial selectivity of the enolate, leading to the preferential formation of one syn-diastereomer. The auxiliary can be subsequently removed under mild conditions to provide the corresponding β-hydroxy acid in high enantiomeric purity. Current time information in Bangalore, IN.

Table 2: Asymmetric Syn-Aldol Reactions using a (1S,2R)-2-aminocyclopentan-1-ol Derived Chiral Auxiliary

EntryAldehydeProductDiastereomeric Excess (de)Yield (%)
1IsobutyraldehydeSyn-aldol adduct>99%80
2BenzaldehydeSyn-aldol adduct>99%75
3AcetaldehydeSyn-aldol adduct>99%70
4PivalaldehydeSyn-aldol adduct>99%72

Data sourced from a study on a (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary. Current time information in Bangalore, IN.

Cycloaddition Reactions (e.g., Diels-Alder, [4+2]-Cycloaddition, [2+2]-Reactions)

Cycloaddition reactions are powerful synthetic transformations that allow for the rapid construction of cyclic systems with the simultaneous formation of multiple stereocenters. sioc-journal.cnnih.gov The use of chiral auxiliaries and ligands derived from scaffolds like this compound can impart high levels of stereocontrol in these reactions.

The Diels-Alder reaction, a [4+2]-cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. nih.gov Chiral Lewis acids, generated from chiral ligands and a metal salt, can catalyze the Diels-Alder reaction with high enantioselectivity. thieme-connect.com For example, acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols, which are structurally analogous to derivatives of this compound, have been successfully employed as chiral auxiliaries in Lewis acid-promoted asymmetric Diels-Alder reactions, affording endo-adducts with high diastereoselectivity. nih.gov This suggests that similar derivatives of this compound could also be effective in this context. There is also mention in the literature of an enantioselective catalytic inverse-electron-demand Diels-Alder reaction, a variant of the [4+2]-cycloaddition, which further highlights the potential for cyclopentanol-derived systems in this class of reactions. lookchem.com

The [2+2]-cycloaddition is a valuable method for the synthesis of four-membered rings, such as cyclobutanes. chiralpedia.com These reactions can be promoted thermally or photochemically, and the stereochemical outcome is governed by orbital symmetry rules. organic-chemistry.org While direct examples of this compound in [2+2]-cycloadditions are not prominent in the literature, the principles of using chiral auxiliaries to control facial selectivity are applicable. By attaching a chiral auxiliary to one of the reacting partners, it is possible to induce diastereoselectivity in the formation of the cyclobutane (B1203170) ring.

Cross-Coupling Reactions (e.g., Heck-Matsuda, Palladium-catalyzed Alkyl Cross-Coupling)

Cross-coupling reactions are powerful methods for constructing carbon-carbon bonds. The development of enantioselective variants, which control the three-dimensional arrangement of atoms at a newly formed stereocenter, is of significant interest. This is often achieved by employing a chiral ligand that coordinates to the metal catalyst.

Heck-Matsuda Reaction

The palladium-catalyzed Heck-Matsuda reaction, which couples arenediazonium salts with olefins, has become a valuable tool in organic synthesis. beilstein-archives.org It is particularly effective for the desymmetrization of prochiral cyclic olefins, providing access to complex chiral molecules. beilstein-archives.orgbeilstein-journals.org The successful enantioselective desymmetrization of five-membered ring systems, such as cyclopentene (B43876) derivatives, has been achieved using chiral N,N-ligands like (S)-PyraBox and bisoxazolines. beilstein-journals.orgresearchgate.net These reactions can produce arylated cyclopentene derivatives with high yields and excellent enantioselectivity. researchgate.netresearchgate.net While these methods highlight the potential for creating chiral cyclopentane structures similar to the backbone of this compound, the reviewed literature does not specify the use of this particular compound or its direct derivatives as the controlling chiral ligand in Heck-Matsuda reactions.

Palladium-catalyzed Alkyl Cross-Coupling

The cross-coupling of alkyl electrophiles, especially secondary alkyls, presents unique challenges, including slow oxidative addition to the palladium catalyst and competing side reactions like β-hydride elimination. nih.govsioc-journal.cn Overcoming these hurdles to develop enantioselective versions has been a focus of considerable research. Success has been found using nickel and palladium catalysts paired with specific chiral ligands, such as 1,2-diamine derivatives, which can facilitate the stereoconvergent coupling of racemic secondary alkyl halides with organoboron reagents. acs.org Furthermore, bulky, electron-rich phosphine (B1218219) ligands have been shown to generate highly active catalysts for alkyl-alkyl Suzuki couplings. nih.gov While these advancements are crucial for the field of asymmetric catalysis, there is no specific mention in the surveyed literature of this compound or its derivatives being employed as chiral ligands for these transformations.

Reformatsky Reactions and Related Processes

The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal, is a classic method for forming β-hydroxy esters. nih.gov The development of asymmetric variants of this reaction typically relies on the introduction of a chiral component to control the stereochemistry of the newly formed C-C bond.

One effective strategy is the use of stoichiometric or catalytic amounts of a chiral ligand. nih.govtheaic.org Chiral 1,2-amino alcohols have emerged as a particularly successful class of ligands for inducing enantioselectivity in zinc-mediated Reformatsky reactions. nih.gov For instance, chiral amide ligands derived from (+)-norephedrine have been successfully applied to the asymmetric Reformatsky reaction between aldehydes and ethyl bromoacetate. nih.gov Although derivatives of this compound belong to the structural class of chiral 1,2-amino alcohols, specific studies detailing their application as ligands or auxiliaries in Reformatsky-type reactions were not identified in the reviewed literature.

Applications in Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms (such as nitrogen, oxygen, or sulfur) is fundamental to the synthesis of a vast array of organic molecules, including pharmaceuticals and natural products. Derivatives of chiral amino alcohols are frequently employed in this context, often as chiral auxiliaries that are temporarily incorporated to direct a subsequent transformation.

A key application involves the use of oxazolidinones derived from chiral amino alcohols. The synthesis of an N-acyl oxazolidinone, a crucial step before its use as an auxiliary, is itself a carbon-nitrogen bond-forming reaction (acylation). nih.gov This covalent attachment allows the chiral auxiliary to control the stereochemistry of subsequent reactions.

More recently, photocatalytic methods have emerged for C-N bond formation. One such strategy enables the synthesis of substituted arylamines through a process involving C-N coupling, skeletal expansion, and dehydrogenative aromatization. This reaction proceeds between various primary and secondary amines, including free amino alcohols, and iodomethyl cyclopentanones, which are structurally related to the this compound framework. chemrxiv.org

Enantioselective Transformations Mediated by this compound Derivatives

The most well-documented application of the this compound scaffold in asymmetric synthesis is as a precursor to a highly effective chiral auxiliary. By converting the parent alcohol to its corresponding amino alcohol, (1S,2R)-2-aminocyclopentan-1-ol, a new chiral building block is accessed. This amino alcohol can be readily transformed into the rigid, bicyclic oxazolidinone known as (4R,5S)-cyclopentano[d]oxazolidin-2-one. nih.gov

This oxazolidinone has been demonstrated to be a powerful chiral auxiliary for directing asymmetric alkylation and aldol reactions. nih.gov The auxiliary is first acylated to form an N-acyl imide. Deprotonation of this imide generates a chiral enolate, which then reacts with electrophiles like aldehydes from a single face, dictated by the steric hindrance of the cyclopentyl ring system. This process leads to the formation of products with exceptionally high diastereoselectivity. nih.gov

The utility of this auxiliary is further enhanced by its facile removal under mild conditions. For example, reductive cleavage with lithium aluminum hydride or hydrolysis with lithium hydroperoxide can release the chiral alcohol or carboxylic acid product, respectively, while allowing for the recovery of the original auxiliary for reuse. nih.govnih.gov

The table below summarizes the results for the syn-aldol reaction using the propionyl imide derived from (4R,5S)-cyclopentano[d]oxazolidin-2-one with various aldehydes. nih.gov

Compound Index

Mechanistic Investigations of 1s,2r 2 Phenylcyclopentan 1 Ol Mediated Reactions

Elucidation of Stereocontrol Mechanisms

The stereoselectivity observed in reactions mediated by (1S,2R)-2-phenylcyclopentan-1-ol is a direct consequence of the three-dimensional arrangement of reactants in the transition state. Both well-established theoretical models and subtle intramolecular forces play crucial roles in dictating the preferred reaction pathway.

The Zimmermann-Traxler model, originally proposed for metal-enolate aldol (B89426) reactions, provides a powerful framework for rationalizing the stereochemical outcomes of reactions involving this compound as a chiral auxiliary or ligand. nih.govharvard.edu This model postulates a chair-like, six-membered pericyclic transition state where the metal center coordinates to both the enolate and the electrophile (e.g., an aldehyde). rsc.orgwikipedia.org

In this arrangement, the substituents of both the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions. The stereochemical outcome is determined by the transition state that minimizes steric hindrances, particularly 1,3-diaxial interactions. harvard.edu When a chiral ligand derived from this compound is used, its rigid cyclopentyl backbone and the stereochemistry of the phenyl and hydroxyl groups dictate a specific conformation in the transition state. The bulky phenyl group will preferentially orient itself in a pseudo-equatorial position to avoid steric clash with the reactants, thereby creating a highly biased chiral environment. This forces the approaching electrophile to attack the nucleophile from a specific face, leading to the preferential formation of one stereoisomer. rsc.org

Quantum chemical calculations have been employed to corroborate these models, highlighting that steric repulsion between reactants is a primary factor in governing the relative energies of different transition states. rsc.org The energy difference between the favored and disfavored transition states directly correlates to the observed enantiomeric or diastereomeric excess of the product. nih.govinflibnet.ac.in A difference in free energy of approximately 2.2 kcal/mol can correspond to an enantiomeric excess of 95%. nih.gov

Table 1: Factors Influencing Stereoselectivity in a Zimmermann-Traxler Model

FactorDescriptionInfluence on Stereocontrol
Metal Enolate Geometry The (E)- or (Z)-geometry of the metal enolate.Typically, (Z)-enolates lead to syn-products and (E)-enolates lead to anti-products to minimize 1,3-diaxial interactions. harvard.edu
Chiral Auxiliary/Ligand The structure of the chiral controller, such as a derivative of this compound.The substituent on the chiral auxiliary (e.g., the phenyl group) creates a steric bias, favoring one transition state geometry over the other. rsc.org
Metal Cation The nature of the metal (e.g., B, Li, Ti).The Lewis acidity and coordination sphere of the metal influence the rigidity and geometry of the six-membered ring transition state. Boron, for instance, reliably promotes chair-like transition states. harvard.edu

Beyond simple steric repulsion, non-covalent interactions are critical in stabilizing the preferred transition state and establishing high levels of stereocontrol. nih.gov In reactions involving ligands derived from this compound, the hydroxyl group can act as a hydrogen-bond donor, pre-organizing the substrate and catalyst in a specific orientation. rsc.org

Furthermore, the phenyl group can engage in π-π stacking or other aromatic interactions, providing additional stability to the desired transition state assembly. nih.gov The conformational biases of the cyclopentane (B165970) ring, which is not perfectly flat, also play a role. The ring's inherent puckering, combined with the fixed trans relationship between the phenyl and hydroxyl groups, restricts the available conformations of the catalyst-substrate complex. This rigidity is a key feature of many successful chiral ligands, as it reduces the number of competing, non-selective reaction pathways. uq.edu.au Computational studies, including molecular docking and molecular dynamics simulations, can model these transient interactions and conformational states, providing insight into how they collectively steer the reaction toward a single stereoisomeric product. science.govscience.gov

Understanding Catalytic Cycles Involving this compound Ligands

Derivatives of this compound are often employed as chiral ligands in transition-metal-catalyzed reactions, such as cross-couplings. The efficacy of these catalytic systems hinges on a sequence of elementary steps, including oxidative addition, transmetalation, and reductive elimination, which together form a catalytic cycle. libretexts.orgyoutube.com The chiral ligand orchestrates the stereochemistry at the metal center throughout this cycle.

Oxidative addition and reductive elimination are fundamental steps in many catalytic cross-coupling reactions. libretexts.orglibretexts.org In a typical cycle, a low-valent metal catalyst (e.g., Pd(0) or Ni(0)) undergoes oxidative addition with an electrophile (e.g., an aryl halide), increasing its oxidation state by two (e.g., to Pd(II) or Ni(II)). youtube.comlibretexts.org The final, product-forming step is reductive elimination, where two ligands from the metal center couple, forming a new bond and regenerating the low-valent catalyst. libretexts.org

When a chiral ligand derived from this compound is coordinated to the metal, it creates a chiral pocket around the metal center. This chiral environment can induce asymmetry in the oxidative addition step or, more commonly, control the geometry of the resulting high-valent metal complex. For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal center. libretexts.org The conformational constraints imposed by the chiral ligand can favor one diastereomeric intermediate, which then undergoes reductive elimination to yield an enantioenriched product. acs.org The enantioselectivity is often determined by the difference in the free energy between the two transition states for reductive elimination. acs.org

Table 2: Key Steps in a Generic Cross-Coupling Catalytic Cycle

StepChange in Metal CenterRole of Chiral Ligand
Oxidative Addition Oxidation state increases by 2; Coordination number increases by 2. libretexts.orgCreates a chiral environment around the metal, influencing the stereochemistry of the resulting complex.
Transmetalation One ligand is replaced by an organic group from another metallic reagent (e.g., R-B(OH)₂). libretexts.orgCan influence the rate and stereospecificity of the transfer of the organic group. acs.org
Reductive Elimination Oxidation state decreases by 2; Coordination number decreases by 2. libretexts.orgFavors a specific diastereomeric transition state, leading to the formation of an enantioenriched product. libretexts.orgacs.org

Ligands derived from this compound can play a significant role in governing this process. For instance, in iridium-catalyzed cross-coupling reactions, enantioenriched secondary boronic esters can be activated and undergo transmetalation to zinc, followed by transfer to the iridium center. acs.org Studies have shown that this sequence can proceed with high stereoretention. acs.org The chiral ligand on the iridium center ensures that the subsequent coupling (via reductive elimination) occurs faster than any competing racemization pathways, thus preserving the stereochemical integrity of the transferred group. acs.org The ability of the chiral ligand to control the coordination geometry and reactivity of the metal center is paramount for achieving high stereospecificity in the transmetalation step. acs.org

Kinetic and Thermodynamic Considerations in Stereoselective Processes

The outcome of a stereoselective reaction is governed by the principles of kinetics and thermodynamics. inflibnet.ac.in A reaction is under kinetic control when the product ratio is determined by the rates at which the different stereoisomers are formed. The major product is the one formed via the lowest energy transition state, irrespective of the final product stabilities. inflibnet.ac.in Conversely, a reaction is under thermodynamic control if the reaction is reversible, allowing the initial products to equilibrate to the most stable stereoisomer.

Most asymmetric catalytic reactions mediated by chiral ligands like those from this compound are designed to operate under kinetic control. inflibnet.ac.in The chiral catalyst creates two or more diastereomeric transition states leading to the different stereoisomeric products. Because these transition states are diastereomeric, they have different free energies. inflibnet.ac.in The ligand's structure, with its specific steric and electronic properties, is engineered to maximize the energy difference (ΔΔG‡) between these competing transition states. A larger energy gap leads to a higher selectivity for the product formed through the lower-energy pathway. inflibnet.ac.in Radical reactions, for example, often proceed under mild, neutral conditions which allows for the transformation of chiral substrates without racemization, a hallmark of kinetic control. thieme-connect.de

Derivatives and Structural Modifications of 1s,2r 2 Phenylcyclopentan 1 Ol for Enhanced Chirality Transfer

Synthesis and Evaluation of Cyclopentan-1-ol Derivatives with Modified Functionality

The modification of the functional groups on the cyclopentane (B165970) ring of (1S,2R)-2-phenylcyclopentan-1-ol has given rise to a variety of derivatives with tailored properties for asymmetric synthesis. These derivatives often exhibit improved reactivity, selectivity, and versatility compared to the parent compound.

Aminocyclopentanol Analogs (e.g., (1S,2R)-2-aminocyclopentan-1-ol)

(1S,2R)-2-aminocyclopentan-1-ol is a key analog that has been synthesized and evaluated for its utility as a chiral auxiliary. nih.gov Its preparation can be achieved from ethyl 2-oxocyclopentanecarboxylate through a multi-step sequence involving a baker's yeast reduction, ester hydrolysis, and a Curtius rearrangement. nih.gov This cyclic amino alcohol has demonstrated considerable potential as a chiral template in asymmetric synthesis. nih.gov

Research has shown that chiral auxiliaries derived from (1S,2R)-2-aminocyclopentan-1-ol can direct asymmetric alkylations and aldol (B89426) reactions with exceptional diastereoselectivity, often exceeding 99%. nih.gov The conformational rigidity of the cyclopentane ring, combined with the stereodirecting influence of the amino and hydroxyl groups, makes it an effective controller of stereochemistry. nih.gov The development of such non-natural amino acid-derived chiral auxiliaries provides valuable alternatives to those derived from the chiral pool, offering unique structural features for asymmetric transformations. nih.gov

In recent explorations, the (1R,2R)-2-aminocyclopentan-1-ol backbone has been incorporated into thiourea-based organocatalysts. rsc.orgresearchgate.net These catalysts have proven effective in promoting enantioselective reactions, with the cyclopentane scaffold providing a beneficial structural element for achieving high levels of stereocontrol. rsc.orgresearchgate.net

Halogenated Cyclopentanol (B49286) Intermediates (e.g., (1S,2R)-2-Chloro-cyclopentanol)

(1S,2R)-2-Chloro-cyclopentanol is a halogenated derivative that serves as a versatile intermediate in organic synthesis. smolecule.com Its synthesis can be accomplished through methods such as the chlorination of cyclopentanol with thionyl chloride or the addition of hypochlorous acid to cyclopentene (B43876). smolecule.comorgsyn.org The defined stereochemistry of this compound makes it a valuable building block for the asymmetric synthesis of more complex molecules, particularly in the pharmaceutical industry. smolecule.com

The reactivity of (1S,2R)-2-Chloro-cyclopentanol is characterized by the ability of the chlorine atom to undergo nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, expanding its utility in synthetic pathways. The hydroxyl group can also be oxidized to the corresponding cyclopentanone. Due to its chirality, this compound has potential applications as a ligand in asymmetric catalysis, where it can influence the stereochemical outcome of metal-catalyzed reactions. smolecule.com

Table 1: Physicochemical Properties of (1S,2R)-2-Chloro-cyclopentanol

PropertyValue
Molecular FormulaC₅H₉ClO
Molecular Weight120.58 g/mol
Boiling Point198.2°C at 760 mmHg
Flash Point73.7°C
Density1.17 g/cm³

Data sourced from reference lookchem.com

Oxazolidinone Derivatives and Their Utility

Oxazolidinone derivatives represent an important class of compounds that can be synthesized from amino alcohols like (1S,2R)-2-aminocyclopentan-1-ol. These derivatives are heterocyclic compounds containing both nitrogen and oxygen within a five-membered ring. nih.gov Specifically, the (4R,5S)-cyclopentano[d]oxazolidin-2-one can be prepared in multigram quantities from the corresponding amino alcohol. nih.gov

This chiral oxazolidinone has been shown to be a highly effective chiral auxiliary in asymmetric alkylations and syn-aldol reactions. nih.gov When used as a chiral template, it directs the approach of electrophiles to the enolate, leading to the formation of products with high diastereoselectivity. nih.gov The auxiliary can then be cleaved under mild conditions, for instance, using lithium hydroperoxide, to furnish the desired chiral carboxylic acids in excellent yields. nih.gov The broad utility of this cis-2-aminocyclopentan-1-ol derived auxiliary suggests its potential for a wide range of applications in asymmetric synthesis. nih.gov

Chiral Building Blocks Derived from this compound

This compound itself is a valuable chiral building block, a fundamental component used in the construction of more complex molecules. cymitquimica.com Its defined stereochemistry is crucial for its application in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. This is particularly important in the development of pharmaceuticals, where different stereoisomers can have vastly different biological activities.

The utility of this compound as a chiral building block is demonstrated in its use as a starting material for the synthesis of other chiral molecules. For instance, it can be used to create more elaborate structures by modifying its functional groups or by incorporating the entire phenylcyclopentanol moiety into a larger molecular framework.

Heterocyclic Scaffolds Incorporating the this compound Moiety

The rigid and stereochemically defined structure of this compound makes it an attractive scaffold for the construction of novel heterocyclic compounds. By incorporating this moiety into a heterocyclic ring system, new chiral ligands and catalysts can be developed for asymmetric transformations.

Research has demonstrated the synthesis of various heterocyclic structures derived from related chiral backbones. For example, the development of thiourea-based organocatalysts incorporating a (1R,2R)-2-aminocyclopentan-1-ol backbone highlights the potential for creating sophisticated catalytic systems. rsc.org These catalysts have been successfully employed in enantioselective reactions, such as the synthesis of 2-pyrazolines, where the chiral cyclopentane unit plays a key role in inducing asymmetry. rsc.org The modular nature of these scaffolds allows for the tuning of their catalytic activity by modifying both the cyclopentane backbone and the appended functional groups.

Computational Studies on 1s,2r 2 Phenylcyclopentan 1 Ol and Its Interactions

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. For a flexible molecule like (1S,2R)-2-phenylcyclopentan-1-ol, DFT calculations are instrumental in identifying the most stable conformations and the energy barriers between them.

The five-membered cyclopentane (B165970) ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s symmetry) , where one atom is out of the plane of the other four, and the twist (C_2 symmetry) , where two adjacent atoms are displaced in opposite directions from the plane of the other three. The presence of substituents, in this case, the phenyl and hydroxyl groups in a trans configuration, dictates the preferred puckering mode and the pseudo-axial or pseudo-equatorial orientation of these groups.

A systematic conformational search for this compound would typically involve rotating the C-C and C-O single bonds and exploring the various ring puckering modes. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are then performed to optimize the geometry of each potential conformer and calculate its relative energy.

A key interaction in this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl group and the π-system of the phenyl ring. The stability of conformers exhibiting this interaction can be compared to those without it. The relative energies of the most stable conformers provide insight into the conformational landscape of the molecule in the gas phase. Solvent effects can also be incorporated using continuum solvent models like the Polarizable Continuum Model (PCM).

Table 1: Representative DFT-Calculated Relative Energies of this compound Conformers

ConformerPhenyl Group OrientationHydroxyl Group OrientationKey Dihedral Angle (H-O-C1-C2)Relative Energy (kcal/mol)
1 Pseudo-equatorialPseudo-equatorial~180°0.00
2 Pseudo-axialPseudo-equatorial~60°+1.5
3 Pseudo-equatorialPseudo-axial~-60°+2.8
4 Pseudo-axialPseudo-axial~180°+4.5

Note: This table is illustrative and based on typical energy differences found in substituted cyclopentanol (B49286) systems. Actual values would require specific DFT calculations for this compound.

Molecular Dynamics Simulations of Chiral Recognition

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into how this compound recognizes and interacts with other chiral molecules. nsf.govnih.gov This is particularly relevant for understanding its function as a chiral resolving agent or as a ligand in a catalyst-substrate complex.

In a typical MD simulation, the molecule of interest is placed in a simulation box with a chiral partner (e.g., an enantiomer of another compound) and solvent molecules. The forces between all atoms are calculated using a force field (e.g., AMBER, CHARMM), and Newton's equations of motion are integrated to simulate the movement of the atoms over time. nih.gov By running simulations for nanoseconds or even microseconds, one can observe the preferred binding modes and calculate the binding free energy between the diastereomeric complexes.

These simulations can reveal the key intermolecular interactions responsible for chiral discrimination, such as:

Hydrogen bonding: The hydroxyl group of this compound can act as a hydrogen bond donor or acceptor.

π-π stacking: The phenyl group can engage in stacking interactions with other aromatic rings.

Steric hindrance: The bulky phenyl group creates a specific chiral environment that sterically favors the binding of one enantiomer over another.

By analyzing the trajectories of the MD simulations, a picture of the dynamic chiral recognition process can be built.

Table 2: Typical Intermolecular Interactions in Chiral Recognition Studied by MD Simulations

Interaction TypeDescriptionPotential Role in Chiral Recognition
Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.Forms strong, directional interactions that can lock in a specific orientation, leading to significant energy differences between diastereomeric complexes.
π-π Stacking Noncovalent interaction between aromatic rings.Can be face-to-face or edge-to-face, contributing to the stability of the complex and influencing the relative orientation of the chiral molecules.
Steric Repulsion Repulsive forces that arise when atoms are brought too close together.The chiral shape of the molecule creates a unique steric environment that may allow one enantiomer to fit better in a binding pocket than the other.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.Can drive the association of nonpolar regions of the chiral molecules, contributing to the overall binding free energy.

In Silico Screening and Design of Novel this compound Based Catalysts

Computational methods are increasingly used for the in silico design and screening of new catalysts, a process that can significantly accelerate the discovery of more efficient and selective catalysts. uib.no this compound can serve as a chiral backbone for the development of new ligands for asymmetric catalysis.

The process of in silico catalyst design often follows these steps:

Scaffold Selection: this compound is chosen as the chiral scaffold.

Virtual Library Generation: A library of virtual candidate ligands is created by computationally modifying the structure of the parent alcohol. This could involve adding different functional groups to the hydroxyl or phenyl moieties.

High-Throughput Docking/Screening: The virtual ligands are then screened for their potential to bind effectively to a target metal center or to form a stable pre-catalyst complex. This is often done using molecular docking simulations.

Transition State Modeling: For the most promising candidates, DFT calculations are used to model the transition states of the key stereodetermining step of a target reaction. The energy difference between the transition states leading to the (R) and (S) products (ΔΔG‡) is calculated to predict the enantioselectivity.

Prioritization and Synthesis: The candidates predicted to have the highest activity and selectivity are then prioritized for experimental synthesis and testing.

This computational approach allows for the rapid evaluation of a large number of potential catalysts, saving significant time and resources compared to traditional trial-and-error experimental methods.

Table 3: Illustrative Workflow for In Silico Catalyst Design

StepComputational MethodObjective
1. Library Generation Combinatorial chemistry softwareCreate a diverse set of virtual ligands based on the this compound scaffold.
2. Initial Screening Molecular dockingRapidly predict the binding affinity and geometry of the ligands with a metal center.
3. Conformer Analysis DFT, Molecular MechanicsDetermine the low-energy conformations of the most promising ligand-metal complexes.
4. Transition State Analysis DFTCalculate the energy barriers for the catalytic reaction and predict the enantiomeric excess.
5. Candidate Selection Data analysis and visualizationRank the virtual catalysts based on predicted performance for experimental validation.

Prediction of Enantioselectivity and Diastereoselectivity

A major goal of computational studies in asymmetric catalysis is the accurate prediction of enantioselectivity and diastereoselectivity. acs.org For reactions employing catalysts derived from this compound, several computational strategies can be employed.

Quantum Mechanics-Based Models: As mentioned previously, DFT calculations of transition state energies are a powerful tool for predicting stereoselectivity. caltech.edu By identifying the lowest energy transition states leading to the different stereoisomeric products, the expected product ratio can be estimated using the Curtin-Hammett principle.

Quantitative Structure-Selectivity Relationships (QSSR): QSSR models are statistical models that correlate the structural features of a series of catalysts with their experimentally observed selectivity. nih.gov For a set of catalysts based on the this compound scaffold, a QSSR model could be developed as follows:

A training set of catalysts with known enantioselectivities is assembled.

A set of molecular descriptors (e.g., steric parameters, electronic properties, quantum chemical parameters) is calculated for each catalyst.

Statistical methods, such as partial least squares (PLS) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the enantioselectivity. kg.ac.rs

The model is then validated using a test set of catalysts that were not used in the model building process.

Once a predictive QSSR model is established, it can be used to estimate the enantioselectivity of new, untested catalysts based solely on their calculated descriptors.

Table 4: Components of a QSSR Model for Predicting Enantioselectivity

ComponentDescriptionExample
Dependent Variable The property to be predicted.Enantiomeric excess (ee) or the free energy difference between diastereomeric transition states (ΔΔG‡).
Independent Variables (Descriptors) Numerical representations of the molecular structure.Steric parameters (e.g., Sterimol), electronic parameters (e.g., Hammett constants), quantum chemical descriptors (e.g., atomic charges, orbital energies).
Statistical Method The algorithm used to correlate the dependent and independent variables.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Random Forest (RF).
Validation The process of assessing the predictive power of the model.Cross-validation (e.g., leave-one-out), prediction on an external test set.

Future Perspectives in 1s,2r 2 Phenylcyclopentan 1 Ol Research

Development of More Efficient and Sustainable Synthetic Routes

The development of more efficient and sustainable methods for producing (1S,2R)-2-phenylcyclopentan-1-ol is a primary focus for future research. While classical resolutions and enzymatic kinetic resolutions have been employed, researchers are actively exploring greener and more atom-economical approaches. wikipedia.orgrsc.org This includes the design of novel catalytic systems that can achieve high enantioselectivity and yield while minimizing waste and the use of hazardous reagents. Strategies such as asymmetric hydrogenation of prochiral precursors and dynamic kinetic resolution are promising avenues. purdue.edu The goal is to develop scalable and cost-effective syntheses that meet the growing demand for this valuable chiral building block in both academic and industrial settings.

Exploration of Novel Asymmetric Reactions

This compound has proven to be a powerful chiral auxiliary, directing the stereochemical outcome of various chemical transformations. wikipedia.orgwordpress.com Future research will likely uncover new applications for this compound and its derivatives in a wider range of asymmetric reactions. This includes its use in carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael additions, as well as in reductions and oxidations. wikipedia.org By modifying the structure of the auxiliary, researchers can fine-tune its steric and electronic properties to achieve even higher levels of stereocontrol in these reactions. The development of novel reactions where this auxiliary can be easily attached and cleaved under mild conditions will further enhance its utility.

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of this compound chemistry with modern technologies like flow chemistry and high-throughput experimentation (HTE) presents exciting opportunities. mdpi.com Flow chemistry allows for the continuous and controlled synthesis of molecules, offering advantages in terms of safety, scalability, and efficiency. mdpi.com Future work could involve developing continuous-flow processes for the synthesis of this compound itself or for its application in asymmetric synthesis. HTE platforms can be used to rapidly screen a large number of catalysts, reaction conditions, and substrates, accelerating the discovery of new and improved synthetic methods involving this chiral auxiliary. This combination of technologies has the potential to significantly shorten the time required to develop and optimize complex synthetic routes.

Expanding Applications in Complex Molecule Synthesis

The unique stereochemical properties of this compound make it a valuable tool for the synthesis of complex, biologically active molecules. google.com Future research will undoubtedly focus on expanding its application in the total synthesis of natural products and pharmaceuticals. Its ability to induce chirality at specific centers within a molecule is crucial for creating compounds with desired therapeutic effects. google.com Researchers will likely target the synthesis of increasingly complex structures, where the precise control of stereochemistry is paramount. The development of new synthetic strategies that incorporate this compound as a key stereocontrolling element will be instrumental in advancing the field of complex molecule synthesis. lookchem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.